[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
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Overview
Description
[5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine: is a heterocyclic compound that features both a pyrazole ring and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine typically involves the formation of the pyrazole ring followed by the introduction of the azepane moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with azepane in the presence of a reducing agent can yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The process would be optimized for yield and purity, potentially involving additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the azepane ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the pyrazole ring, potentially converting it to a dihydropyrazole derivative.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products:
Oxidation: N-oxides of the azepane ring.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Organic Synthesis: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology:
Enzyme Inhibition: Investigated for its potential as an enzyme inhibitor in various biological pathways.
Antimicrobial Activity: Studied for its antimicrobial properties against various bacterial and fungal strains.
Medicine:
Drug Development: Explored as a lead compound in the development of new pharmaceuticals, particularly for its potential anti-inflammatory and anticancer activities.
Industry:
Materials Science:
Mechanism of Action
The mechanism of action of [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine involves its interaction with specific molecular targets. For instance, in biological systems, it may act by inhibiting key enzymes involved in metabolic pathways. The azepane ring can interact with enzyme active sites, while the pyrazole ring can participate in hydrogen bonding and π-π interactions, stabilizing the compound-enzyme complex.
Comparison with Similar Compounds
- [5-(Piperidin-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
- [5-(Morpholin-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
- [5-(Pyrrolidin-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine
Comparison:
- Structural Differences: The primary difference lies in the ring structure attached to the pyrazole ring. While [5-(Azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine has an azepane ring, the similar compounds have piperidine, morpholine, or pyrrolidine rings.
- Unique Properties: The azepane ring in this compound provides unique steric and electronic properties, potentially leading to different biological activities and reactivity compared to its analogs.
Properties
IUPAC Name |
[5-(azepan-1-ylmethyl)-1-methylpyrazol-4-yl]methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N4/c1-15-12(11(8-13)9-14-15)10-16-6-4-2-3-5-7-16/h9H,2-8,10,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAQWGULSDPLCOZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)CN)CN2CCCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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